3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
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Properties
IUPAC Name |
3-ethyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-10(14)6-9(12-11(13)15)5-8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECNNQNFHQFRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Thiophene derivatives have been found to exhibit a range of pharmacological properties, suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiophene derivatives have been found to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. These effects suggest that thiophene derivatives can induce a variety of molecular and cellular changes.
Biological Activity
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a tetrahydropyrimidine core with ethyl and thiophenyl substituents. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth through interference with metabolic pathways.
- Antiparasitic Activity : Inhibition of protozoan parasites, which is crucial in treating diseases like malaria and leishmaniasis.
Biological Activity Data
| Activity Type | IC50 Value (µM) | Test Organism/Cell Type | Reference |
|---|---|---|---|
| Antimicrobial | 30 | E. coli | |
| Antiparasitic | 22 | Leishmania amazonensis | |
| Cytotoxicity | 50 | J774A1 macrophages |
Case Studies
-
Antimicrobial Efficacy
A study assessed the efficacy of 3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione against various bacterial strains. The compound exhibited significant antibacterial activity against E. coli with an IC50 value of 30 µM. This suggests a promising role in antibiotic development amidst rising resistance issues. -
Antiparasitic Properties
In vitro assays demonstrated that the compound effectively inhibited the growth of Leishmania amazonensis with an IC50 value of 22 µM. This positions it as a potential candidate for antiparasitic drug development. The selective index for macrophages indicated a favorable therapeutic window. -
Cytotoxicity Assessment
The cytotoxic effects were evaluated using J774A1 macrophages, revealing an IC50 of 50 µM. While this indicates some level of toxicity, the therapeutic implications are still considerable when balanced against its antimicrobial and antiparasitic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
